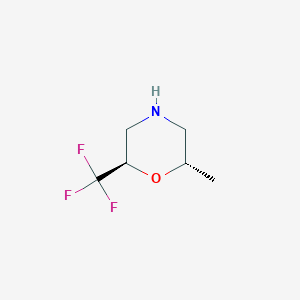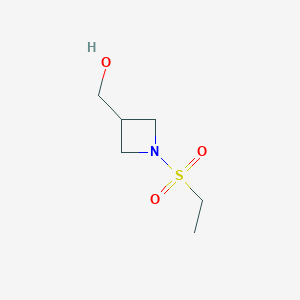
(1-Ethylsulfonylazetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethylsulfonylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO3S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features an ethylsulfonyl group attached to the nitrogen atom and a hydroxymethyl group at the 3-position of the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylsulfonylazetidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with azetidine-3-ol hydrochloride.
Sulfonylation: Azetidine-3-ol hydrochloride is reacted with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol.
Oxidation: The 1-ethylsulfonylazetidin-3-ol is then oxidized to 1-ethylsulfonylazetidin-3-one using an oxidizing agent such as TCCA (trichloroisocyanuric acid) in the presence of a catalytic oxammonium reagent.
Reduction: Finally, the 1-ethylsulfonylazetidin-3-one is reduced to this compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
化学反応の分析
Types of Reactions
(1-Ethylsulfonylazetidin-3-yl)methanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 1-ethylsulfonylazetidin-3-one.
Reduction: The compound can be reduced back to its alcohol form from the ketone.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidizing Agents: TCCA, oxammonium reagents.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Various halides and nucleophiles under basic or acidic conditions
Major Products
Oxidation: 1-Ethylsulfonylazetidin-3-one.
Reduction: this compound.
Substitution: Various substituted azetidines depending on the nucleophile used
科学的研究の応用
(1-Ethylsulfonylazetidin-3-yl)methanol has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of enzymes like Janus kinase (JAK) which are used in the treatment of inflammatory diseases
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
作用機序
The mechanism of action of (1-Ethylsulfonylazetidin-3-yl)methanol involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another azetidine derivative used as an intermediate in pharmaceutical synthesis.
Baricitinib: A JAK inhibitor with a similar azetidine structure used in the treatment of rheumatoid arthritis.
Uniqueness
(1-Ethylsulfonylazetidin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 3-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(1-ethylsulfonylazetidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO3S/c1-2-11(9,10)7-3-6(4-7)5-8/h6,8H,2-5H2,1H3 |
InChIキー |
HLSTZVKEIZNXGT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)N1CC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



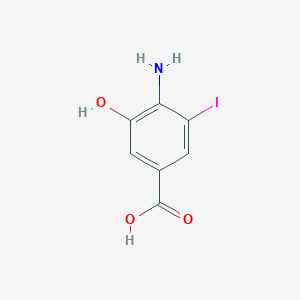
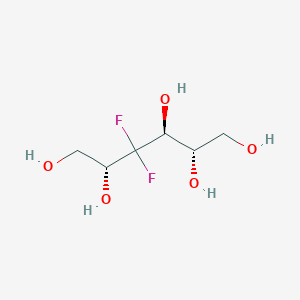
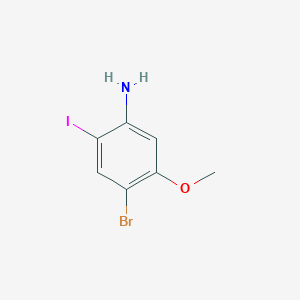
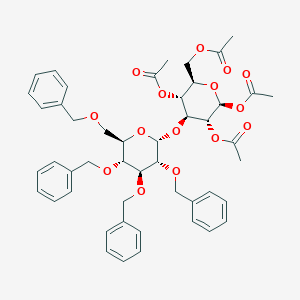
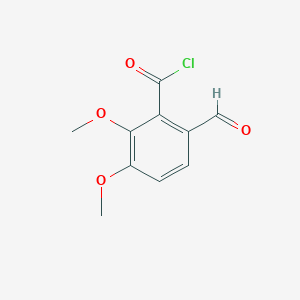
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
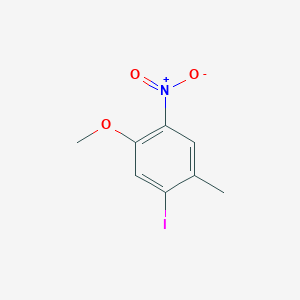

![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
